4,5-Dimethyl-2-[[3-(trifluoromethyl)benzoyl]amino]thiophene-3-carboxamide
Description
4,5-Dimethyl-2-[[3-(trifluoromethyl)benzoyl]amino]thiophene-3-carboxamide is a thiophene-based carboxamide derivative characterized by a 4,5-dimethyl-substituted thiophene core, a 3-(trifluoromethyl)benzoyl amino group at the 2-position, and a carboxamide moiety at the 3-position. This compound is commercially available as a biochemical intermediate, highlighting its relevance in pharmaceutical and chemical research .
Properties
IUPAC Name |
4,5-dimethyl-2-[[3-(trifluoromethyl)benzoyl]amino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2S/c1-7-8(2)23-14(11(7)12(19)21)20-13(22)9-4-3-5-10(6-9)15(16,17)18/h3-6H,1-2H3,(H2,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIXUCPMBBBPNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-[[3-(trifluoromethyl)benzoyl]amino]thiophene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dimethyl groups: This step involves the alkylation of the thiophene ring using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the benzoyl group: The benzoyl group can be introduced through acylation reactions using benzoyl chloride or benzoyl bromide in the presence of a base like pyridine.
Incorporation of the trifluoromethyl group: This can be done using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-[[3-(trifluoromethyl)benzoyl]amino]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Positive Allosteric Modulators
Recent studies have identified derivatives of thiophene compounds as positive allosteric modulators (PAMs) for the glucagon-like peptide 1 receptor (GLP-1R), which is significant in the treatment of type 2 diabetes. The compound in focus has shown promise in enhancing GLP-1R activity when combined with GLP-1 peptides, leading to increased insulin secretion . This mechanism suggests potential therapeutic applications in metabolic disorders.
Anticancer Activity
Thiophene derivatives have been explored for their anticancer properties. Research indicates that certain aminothiophene compounds exhibit selective cytotoxicity towards various cancer cell lines. The structure of 4,5-Dimethyl-2-[[3-(trifluoromethyl)benzoyl]amino]thiophene-3-carboxamide may enhance its efficacy against specific tumor types, although detailed studies are needed to establish its effectiveness and mechanisms of action .
Antimicrobial Properties
Compounds containing thiophene rings have demonstrated antimicrobial activity against a range of pathogens. The incorporation of trifluoromethyl groups may increase the lipophilicity and bioactivity of the compound, potentially enhancing its effectiveness as an antimicrobial agent . Further research is warranted to explore this application fully.
Case Study 1: GLP-1R Modulation
In a study examining the effects of thiophene derivatives on GLP-1R activity, researchers found that the compound significantly increased receptor activation in vitro. This was measured through insulin secretion assays where a 1.5-fold increase was observed at a concentration of 5 μM when combined with GLP-1 peptides .
Case Study 2: Anticancer Screening
A screening of various thiophene derivatives for anticancer activity revealed that compounds similar to this compound exhibited selective toxicity towards breast and prostate cancer cell lines. The structure-function relationship indicated that modifications could enhance cytotoxicity .
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-[[3-(trifluoromethyl)benzoyl]amino]thiophene-3-carboxamide involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The benzoyl moiety can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The thiophene ring provides structural stability and contributes to the overall biological activity of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound I and II (2-Amino-N-aryl-thiophene-3-carboxamides)
Two derivatives, 2-{[(E)-4-methoxyphenyl)methylene]amino}-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (I) and N-(4-methylphenyl)-2-{[(E)-4-methylphenyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (II), exhibit antibacterial and antifungal activities. These compounds share a tetrahydrobenzo-thiophene scaffold but differ in substituents: Compound I has a methoxy group, while Compound II has a methyl group.
2-Amino-N-(2-Fluorophenyl)-4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamide
This compound features a fluorophenyl group and a tetrahydrobenzo ring. The fluorine atom increases electronegativity, which may enhance metabolic stability compared to non-halogenated analogs.
Structural Analogues with Trifluoromethyl Groups
3-[3-[1-[[3,5-Bis(trifluoromethyl)benzoyl]amino]ethyl]pyrazin-2-yl]-N-ethyl-N-methyl-1,2,4-oxadiazole-5-carboxamide (I-2)
This patent-derived compound contains two trifluoromethyl groups on the benzoyl moiety. The synthesis of I-2 achieved a 35% yield via a multistep process involving ethanol and N-methylethanamine, suggesting that introducing multiple trifluoromethyl groups may complicate synthetic efficiency compared to the target compound’s single substitution .
Antioxidant and Anti-inflammatory Thiophene Derivatives
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates (Table 1, ) demonstrate antioxidant activity (e.g., DPPH radical scavenging). The cyano and acrylamido substituents in these derivatives may reduce bioavailability compared to the carboxamide and trifluoromethylbenzoyl groups in the target compound, which could enhance stability and receptor interactions .
4,5-Dimethyl-N-(2-methylphenyl)-2-{[(1E)-3,4,5-trimethoxyphenylmethylene]amino}thiophene-3-carboxamide
This crystal-studied compound shares the 4,5-dimethyl-thiophene carboxamide backbone but includes a trimethoxyphenylmethylene group. The methoxy substituents contribute to hydrogen bonding and crystal packing, whereas the target compound’s trifluoromethyl group may induce steric and electronic effects that alter crystallinity or solubility .
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)
Synthesized via a Petasis reaction, this tetrahydrobenzo-thiophene derivative achieved a 22% yield. The hydroxylphenyl group in 6o contrasts with the target compound’s non-polar trifluoromethyl group, highlighting how polar substituents can reduce synthetic efficiency or necessitate advanced purification methods .
Biological Activity
4,5-Dimethyl-2-[[3-(trifluoromethyl)benzoyl]amino]thiophene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene core with a trifluoromethyl group and a benzoyl amine substituent, which are known to enhance biological activity through various mechanisms. The molecular weight is approximately 496.5 g/mol .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity :
- Antiviral Properties :
-
Anticancer Activity :
- Preliminary studies suggest that this compound may induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction.
Antiviral Activity
Recent studies have highlighted the potential of thiophene derivatives as antiviral agents. For instance, compounds structurally related to this compound have shown effectiveness against Hepatitis C virus (HCV) with IC50 values ranging from 0.26 μM to 32.2 μM .
Anticancer Efficacy
A study focusing on similar thiophene derivatives found significant anticancer activity against various cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : Ranged from 10 μM to 50 μM depending on the specific derivative and cell line tested.
Case Studies
- Case Study on Inhibition of JNK Pathway :
- Evaluation Against Malaria :
Summary of Findings
Q & A
Q. What are the primary synthetic routes for 4,5-dimethyl-2-[[3-(trifluoromethyl)benzoyl]amino]thiophene-3-carboxamide, and how are intermediates characterized?
The compound is typically synthesized via multi-step protocols involving:
- Acylation of thiophene precursors : Reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with 3-(trifluoromethyl)benzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen, monitored by TLC .
- Purification : Crude products are purified via reverse-phase HPLC (MeCN:H₂O gradient) or silica gel chromatography (EtOAc/PE eluent) .
- Intermediate characterization : Key intermediates (e.g., acylated derivatives) are validated using ¹H/¹³C NMR (e.g., δ ~7.8–8.6 ppm for aromatic protons, δ ~170–175 ppm for carbonyl carbons) and HRMS (mass accuracy <5 ppm) .
Q. What analytical methods are essential for confirming the structural integrity of this compound?
Q. How are preliminary biological activities (e.g., anti-inflammatory, antibacterial) evaluated for this compound?
- In vitro antioxidant assays : DPPH radical scavenging (IC₅₀ values) and lipid peroxidation inhibition in rat liver homogenates .
- In vivo anti-inflammatory models : Carrageenan-induced paw edema in rats (dose range: 10–50 mg/kg, oral), with indomethacin as a positive control .
- Antibacterial screening : Minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound’s bioactivity?
Q. What mechanistic insights exist for its anti-inflammatory and antibacterial modes of action?
Q. How are computational methods (e.g., molecular docking, QSAR) applied to study this compound?
Q. What are the challenges in scaling up synthesis, and how are impurities controlled?
- Scale-up issues : Low yield (~35%) in final amidation steps due to steric hindrance; resolved using high-pressure conditions (50 psi, 80°C) .
- Impurity profiling : LC-MS identifies byproducts (e.g., deacylated intermediates); minimized via rigorous drying of DCM (molecular sieves) .
Contradictions and Limitations
- Anti-inflammatory vs. antibacterial focus : While emphasizes COX-2 inhibition, highlights membrane disruption mechanisms, suggesting context-dependent activity.
- Synthetic yields : Patent methods (e.g., 85% yield in ) conflict with academic reports (~35–50% in ), likely due to reagent purity and scale differences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
